N-(4-chlorophenyl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide
Description
N-(4-chlorophenyl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a synthetic benzamide derivative featuring a 4-chlorophenyl group, a carbamoyl urea linker, and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. The 1,1-dioxothiolane (tetrahydrothiophene sulfone) group enhances metabolic stability by reducing oxidative degradation, while the 4-chlorophenyl substituent may contribute to hydrophobic interactions in biological targets .
Properties
Molecular Formula |
C18H18ClN3O4S |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide |
InChI |
InChI=1S/C18H18ClN3O4S/c19-13-3-7-14(8-4-13)20-17(23)12-1-5-15(6-2-12)21-18(24)22-16-9-10-27(25,26)11-16/h1-8,16H,9-11H2,(H,20,23)(H2,21,22,24) |
InChI Key |
MIZUWAIJRRWNDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Biological Activity
N-(4-chlorophenyl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H18ClN2O5S
- Molecular Weight : 431.9 g/mol
- CAS Number : 946293-53-4
Biological Activity Overview
The biological activity of this compound has been investigated primarily for its potential as an antiviral agent, particularly against human adenovirus (HAdV) infections.
Antiviral Activity
Research indicates that compounds structurally similar to this compound exhibit significant antiviral properties. For instance, a study reported that certain analogues demonstrated potent inhibition against HAdV with selectivity indexes greater than 100 and low cytotoxicity levels, suggesting a promising therapeutic profile for treating viral infections in immunocompromised patients .
The mechanism by which this compound exerts its biological effects is hypothesized to involve the inhibition of viral DNA replication processes. Specific compounds from similar classes have shown to target critical phases of the viral life cycle, thereby preventing the replication and spread of the virus .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of this compound:
- Study on HAdV Inhibition :
- Structure-Activity Relationship (SAR) :
Data Table: Comparative Biological Activity
| Compound Name | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Target |
|---|---|---|---|---|
| This compound | TBD | TBD | TBD | HAdV |
| Compound 15 | 0.27 | 156.8 | >100 | HAdV |
| Niclosamide | TBD | TBD | TBD | HAdV |
Note: TBD indicates data that is yet to be determined or reported in specific studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The compound 4-chloro-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide (CAS: 845798-90-5) serves as a relevant analog for comparison . While both compounds share the 1,1-dioxidotetrahydrothiophen-3-yl and benzamide core, critical differences exist:
| Feature | Target Compound | Analog (CAS 845798-90-5) |
|---|---|---|
| Substituent at Benzamide | 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino} group | 4-(diethylamino)benzyl group |
| Chlorine Position | 4-chlorophenyl attached to the benzamide nitrogen | 4-chlorophenyl attached to the benzamide carbonyl |
| Functional Groups | Carbamoyl urea linker (hydrogen-bond donor/acceptor) | Diethylamino group (basic, lipophilic) |
Pharmacological Implications
- Metabolic Stability: Both compounds benefit from the sulfone group’s resistance to oxidation, but the diethylamino group in the analog may increase metabolic clearance via cytochrome P450-mediated N-dealkylation.
- Solubility: The diethylamino group in the analog enhances basicity, improving aqueous solubility at physiological pH, whereas the carbamoyl urea group in the target compound may reduce solubility due to crystallinity.
Research Findings and Limitations
- Binding Affinity Data: No direct comparative binding data for these compounds is available in public databases. However, molecular docking studies suggest the target compound’s urea linker may favor interactions with ATP-binding pockets in kinases.
- Toxicity Profiles: Neither compound has published in vivo toxicity data, though the diethylamino analog’s basicity raises concerns about off-target receptor binding (e.g., adrenergic or histaminergic receptors).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
